1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzene
Overview
Description
1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzene is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of a benzene ring substituted with benzyloxy, bromo, chloro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzene typically involves multi-step organic reactions. One common method is the nitration of 1-(Benzyloxy)-5-bromo-4-chlorobenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle hazardous reagents like concentrated acids.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzene undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo and chloro substituents can participate in nucleophilic aromatic substitution reactions, where they are replaced by nucleophiles such as amines or alkoxides.
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium ethoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in an aqueous or alkaline medium.
Major Products Formed
Reduction: 1-(Benzyloxy)-5-bromo-4-chloro-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzaldehyde or 1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzoic acid.
Scientific Research Applications
1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the preparation of functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzene depends on its chemical reactivity and the nature of its interactions with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)-4-bromo-2-nitrobenzene: Lacks the chloro substituent, which may affect its reactivity and biological activity.
1-(Benzyloxy)-5-chloro-2-nitrobenzene: Lacks the bromo substituent, leading to differences in its chemical behavior.
1-(Benzyloxy)-2-nitrobenzene: Lacks both bromo and chloro substituents, resulting in distinct chemical and biological properties.
Uniqueness
1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzene is unique due to the combination of its substituents, which confer specific reactivity patterns and potential applications. The presence of both electron-withdrawing (nitro, bromo, chloro) and electron-donating (benzyloxy) groups allows for a diverse range of chemical transformations and interactions with biological targets.
Biological Activity
1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzene is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Weight : 325.58 g/mol
- Chemical Class : Nitrobenzene derivative
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. Notably, it has been tested against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
6a | Bacillus subtilis | 0.85 µg/mL |
6b | Mycobacterium tuberculosis | 0.918 µg/mL |
6d | Escherichia coli | 1.343 µg/mL |
6i | Staphylococcus aureus | 1.309 µg/mL |
These results indicate that derivatives of this compound exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis and other pathogenic bacteria.
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies indicated that several derivatives possess selective cytotoxicity towards cancer cell lines while sparing normal cells.
Table 2: Cytotoxicity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
6a | HeLa (cervical cancer) | <1 |
6b | MCF-7 (breast cancer) | <1 |
6d | A549 (lung cancer) | <1 |
These findings suggest that the structural modifications in the nitrobenzene derivatives can enhance their selectivity and potency against cancer cells.
Case Studies
A notable study involved the synthesis of several derivatives based on the core structure of this compound through a series of reactions including Staudinger ketene-imine cycloaddition. The resulting compounds were screened for their biological activity, revealing a strong correlation between structural features and biological efficacy.
Study Example: Synthesis and Evaluation of Derivatives
In a study published in PMC, researchers synthesized ten derivatives from the parent compound. Each derivative was evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The results demonstrated that modifications at specific positions on the phenyl ring significantly influenced the biological activity:
- Compound with Methoxy Group : Enhanced activity with an IC50 value of 0.918 µg/mL.
- Bulky Substituents : Reduced activity observed with IC50 values exceeding 1 µg/mL for compounds with larger substituents such as benzyloxy groups.
Properties
IUPAC Name |
1-bromo-2-chloro-4-nitro-5-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO3/c14-10-6-13(12(16(17)18)7-11(10)15)19-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUOKCSSXNEZBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2[N+](=O)[O-])Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101219213 | |
Record name | Benzene, 1-bromo-2-chloro-4-nitro-5-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101219213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403483-74-8 | |
Record name | Benzene, 1-bromo-2-chloro-4-nitro-5-(phenylmethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-2-chloro-4-nitro-5-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101219213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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